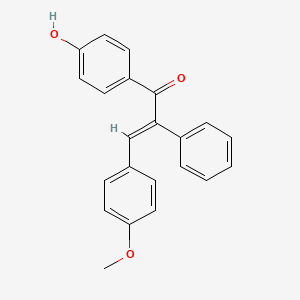![molecular formula C7H10O3S B14603641 Methyl [(2-methylacryloyl)sulfanyl]acetate CAS No. 61146-92-7](/img/structure/B14603641.png)
Methyl [(2-methylacryloyl)sulfanyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [(2-methylacryloyl)sulfanyl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a sulfanyl group attached to an acrylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(2-methylacryloyl)sulfanyl]acetate typically involves the esterification of [(2-methylacryloyl)sulfanyl]acetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Methyl [(2-methylacryloyl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The acrylate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted acrylates.
科学的研究の応用
Methyl [(2-methylacryloyl)sulfanyl]acetate has several applications in scientific research:
Polymer Chemistry: It can be used as a monomer in the synthesis of polymers with specific properties.
Pharmaceuticals: The compound can serve as an intermediate in the synthesis of biologically active molecules.
Materials Science: It can be used in the development of advanced materials with unique mechanical and chemical properties.
作用機序
The mechanism of action of Methyl [(2-methylacryloyl)sulfanyl]acetate depends on its specific application. In polymer chemistry, the acrylate moiety can undergo radical polymerization to form polymers. In pharmaceuticals, the sulfanyl group can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.
類似化合物との比較
Similar Compounds
- Methyl [(2-oxopropyl)sulfanyl]acetate
- Methyl [(2-nitrophenyl)acetate]
特性
CAS番号 |
61146-92-7 |
|---|---|
分子式 |
C7H10O3S |
分子量 |
174.22 g/mol |
IUPAC名 |
methyl 2-(2-methylprop-2-enoylsulfanyl)acetate |
InChI |
InChI=1S/C7H10O3S/c1-5(2)7(9)11-4-6(8)10-3/h1,4H2,2-3H3 |
InChIキー |
XNPVSAOKRIFQFG-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)SCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole](/img/structure/B14603558.png)




![3,7-Dimethyl-1,7-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14603584.png)
-](/img/structure/B14603592.png)
![2'-[(E)-(4-Methylphenyl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14603596.png)

![[(E)-(dodecylhydrazinylidene)methyl]urea;nitric acid](/img/structure/B14603619.png)

![4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14603643.png)

![1-[2-(4-Fluorophenyl)-2-methoxy-1-oxa-6-azaspiro[2.5]octan-6-yl]ethan-1-one](/img/structure/B14603648.png)
